molecular formula C5H11I B1653425 2-Iodo-3-methylbutane CAS No. 18295-27-7

2-Iodo-3-methylbutane

Cat. No. B1653425
CAS RN: 18295-27-7
M. Wt: 198.05 g/mol
InChI Key: PYXUFKGRYMMOIK-UHFFFAOYSA-N
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Description

2-Iodo-3-methylbutane, also known as Butane, 3-methyl-2-iodo, is a chemical compound with the molecular formula C5H11I . It has a molecular weight of 198.0453 .


Molecular Structure Analysis

The molecular structure of 2-Iodo-3-methylbutane consists of a butane molecule where one of the hydrogen atoms in the 2nd carbon is replaced by an iodine atom, and the 3rd carbon is substituted by a methyl group .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Iodo-3-methylbutane are not available, it’s known that iodoalkanes like 2-Iodo-3-methylbutane can undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

2-Iodo-3-methylbutane is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the available resources.

Scientific Research Applications

Vapor Pressure Measurement

A study by Fulem et al. (2010) measured the vapor pressures of several organic iodides, including 1-iodo-3-methylbutane, using the static method in a critical temperature range. This research is important for understanding the physical properties of organic iodides and their applications in various technological fields (Fulem et al., 2010).

Ferroelectric Liquid Crystal Synthesis

Tsai and Yang (1993) synthesized a new chiral alcohol from ethyl lactate and (S)-1-iodo-2-methylbutane, which was used as a building block for ferroelectric liquid crystal materials. This research highlights the application of 1-iodo-3-methylbutane derivatives in the development of materials with specific optical properties (Tsai & Yang, 1993).

Optical Rotation and Atomic Dimension Analysis

Brauns (1937) conducted a study on the optically active derivatives of 2-methylbutane, including the iodo-derivative. This research provides insights into the optical rotation and atomic dimensions, contributing to our understanding of the molecular structure and its optical properties (Brauns, 1937).

Infrared Spectroscopy

Crowder and Jalilian (1978) analyzed the infrared spectra of 1-iodo-2-methylpropane and 1-iodo-3-methylbutane. Their study provides valuable data for understanding the vibrational properties of these compounds, which is crucial in the field of molecular spectroscopy (Crowder & Jalilian, 1978).

Nuclear Magnetic Resonance Spectroscopy

Roberts et al. (1971) determined the barriers to internal rotation in halogenated methylbutanes, including derivatives of 2-methylbutane, using nuclear magnetic resonance spectroscopy. This research is significant in understanding the dynamics and conformational properties of these molecules (Roberts et al., 1971).

Ultraviolet Spectroscopy

Boschi and Salahub (1972) presented the far-ultraviolet spectra of branched chain iodo-alkanes, including 1-iodo-3-methylbutane. This study contributes to the understanding of the electronic structure and excitation processes in these compounds (Boschi & Salahub, 1972).

Mechanism of Action

. The primary targets of this compound are not well-documented in the literature. It’s important to note that the targets can vary depending on the context of its use, such as in a chemical reaction or biological system.

Mode of Action

For instance, in an S_N1 reaction with ethanol, 2-Iodo-3-methylbutane can form a carbocation intermediate . The iodine atom’s large radius and the steric hindrance of the molecule contribute to this reaction .

Action Environment

The action, efficacy, and stability of 2-Iodo-3-methylbutane can be influenced by various environmental factors. For instance, temperature and pressure can affect the rate and direction of chemical reactions involving this compound . Furthermore, the presence of other substances (e.g., solvents or catalysts) can also significantly impact its reactivity.

Safety and Hazards

2-Iodo-3-methylbutane is classified as a flammable liquid and vapor. It may be harmful if swallowed . Safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

2-iodo-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11I/c1-4(2)5(3)6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXUFKGRYMMOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334062
Record name 2-Iodo-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-3-methylbutane

CAS RN

18295-27-7
Record name 2-Iodo-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-3-methylbutane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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